3-[5-(Naphthalen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
3-[5-(Naphthalen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that contains a pyridine ring fused with an oxadiazole ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Naphthalen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced through a Friedel-Crafts alkylation reaction using naphthalen-1-ylmethyl chloride and an appropriate catalyst.
Formation of the Pyridine Ring: The final step involves the construction of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Naphthalen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to convert the oxadiazole ring to other heterocyclic systems.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[5-(Naphthalen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 3-[5-(Naphthalen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Phenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
- 3-[5-(Benzyl)-1,2,4-oxadiazol-3-yl]pyridine
- 3-[5-(Naphthalen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
Uniqueness
3-[5-(Naphthalen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of the naphthalene moiety, which can enhance its aromaticity and potential for π-π interactions. This structural feature may contribute to its distinct electronic properties and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-(naphthalen-1-ylmethyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c1-2-9-16-13(5-1)6-3-7-14(16)11-17-20-18(21-22-17)15-8-4-10-19-12-15/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKVRVNZRHQZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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